![molecular formula C9H12BNO4S B1421808 3-(Cyclopropanesulfonamido)phenylboronic acid CAS No. 1072945-67-5](/img/structure/B1421808.png)
3-(Cyclopropanesulfonamido)phenylboronic acid
Overview
Description
3-(Cyclopropanesulfonamido)phenylboronic acid is a chemical compound with the molecular formula C9H12BNO4S and a molecular weight of 241.08 . It is a versatile material used in scientific research, with applications including drug synthesis, catalysis, and organic chemistry studies.
Molecular Structure Analysis
The InChI code for 3-(Cyclopropanesulfonamido)phenylboronic acid is1S/C9H12BNO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11-13H,4-5H2
. This indicates that the molecule consists of a phenyl ring attached to a boronic acid group and a cyclopropanesulfonamido group.
Scientific Research Applications
Drug Synthesis
This compound’s structure allows it to be used as a building block in drug synthesis. Its boronic acid group can reversibly bind with certain functional groups on proteins, such as cis-diols found on carbohydrates, which is beneficial for developing glucose-responsive insulin release systems in diabetes treatment .
Boronate Affinity Materials (BAMs)
3-(Cyclopropanesulfonamido)phenylboronic acid: can be used to create BAMs, which are materials that selectively bind to cis-diol-containing molecules. These materials have applications in separation, sensing, imaging, diagnostics, and drug delivery, offering high selectivity and binding capacity .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids are often used as inhibitors for enzymes like serine proteases and kinases. They can form reversible covalent bonds with a serine or threonine residue in the active site of the enzyme .
Mode of Action
The boronic acid moiety can mimic a tetrahedral intermediate during enzyme catalysis, leading to its binding with the enzyme. This can inhibit the enzyme’s activity .
Biochemical Pathways
The specific pathways affected would depend on the enzyme being targeted. For example, if a kinase enzyme is inhibited, it could affect signal transduction pathways .
Pharmacokinetics
Boronic acids, in general, can have variable absorption, distribution, metabolism, and excretion properties. Factors such as the compound’s size, polarity, and the presence of other functional groups can influence these properties .
Result of Action
The inhibition of the target enzyme can lead to downstream effects such as the modulation of cellular signaling, which could potentially alter cell behavior .
Action Environment
The action of boronic acids can be influenced by factors such as pH and the presence of diols, which can interact with boronic acids .
properties
IUPAC Name |
[3-(cyclopropylsulfonylamino)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11-13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKPMJFSMXUSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672919 | |
Record name | {3-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1072945-67-5 | |
Record name | B-[3-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.